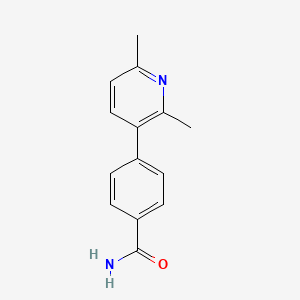![molecular formula C20H19N5O B3814581 N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3814581.png)
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide, also known as ITB-301, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide is complex and not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. Studies have suggested that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide is its potential therapeutic applications. Its ability to inhibit the growth of cancer cells and modulate the immune system makes it a promising candidate for the development of new cancer treatments. However, the synthesis of N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide is a complex process that requires specialized equipment and expertise, making it a challenging compound to work with in a laboratory setting.
Future Directions
There are several potential future directions for research on N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of research could be focused on optimizing the synthesis of this compound to make it more accessible for further research and development. Additionally, further studies could explore the potential therapeutic applications of N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide in the treatment of other diseases, such as neurodegenerative diseases. Further research could also explore the potential use of N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide in combination with other drugs to enhance its therapeutic effects. Overall, the potential applications of N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide make it a promising candidate for further research and development.
Scientific Research Applications
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide has been the subject of numerous scientific studies, which have explored its potential applications in various fields. One of the main areas of research has been in the field of cancer therapy. Studies have shown that N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide has the potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
properties
IUPAC Name |
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14(19-11-16-5-3-4-6-18(16)23-19)24(2)20(26)15-7-9-17(10-8-15)25-12-21-22-13-25/h3-14,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKXWWQTSZFNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)N(C)C(=O)C3=CC=C(C=C3)N4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4-(4H-1,2,4-triazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[3-(dimethylamino)tetrahydro-3-thienyl]methyl}amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B3814499.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3814500.png)
![1-(5-{[(imidazo[1,2-a]pyridin-3-ylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3814505.png)

![1-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B3814512.png)
![8-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3814520.png)
![methyl (2S,4S)-1-methyl-4-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3814527.png)
![N-cyclopropyl-5-[(2-fluorophenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3814530.png)
![ethyl 3-(3-methoxybenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B3814544.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B3814554.png)
![N-[(1-hydroxycyclohexyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3814568.png)

![1-(2-furylmethyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]piperidine-4-carboxamide](/img/structure/B3814585.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B3814596.png)